4-Amino-3-cyclopropoxybenzaldehyde
Description
4-Amino-3-cyclopropoxybenzaldehyde is a substituted benzaldehyde derivative featuring an amino group (-NH₂) at the para position and a cyclopropoxy group (-O-C₃H₅) at the meta position relative to the aldehyde functional group. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 193.20 g/mol. The amino group enables participation in condensation or nucleophilic addition reactions, while the cyclopropoxy moiety may confer steric and electronic effects distinct from bulkier alkoxy substituents (e.g., cyclohexyl) .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-amino-3-cyclopropyloxybenzaldehyde |
InChI |
InChI=1S/C10H11NO2/c11-9-4-1-7(6-12)5-10(9)13-8-2-3-8/h1,4-6,8H,2-3,11H2 |
InChI Key |
OHMNNZDYWBGNCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-cyclopropoxybenzaldehyde typically involves the introduction of the cyclopropoxy group onto a benzaldehyde precursor, followed by the introduction of the amino group. One common method involves the cyclopropanation of a suitable benzaldehyde derivative, followed by nitration and subsequent reduction to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclopropanation and subsequent functional group transformations.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in various substitution reactions, including acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 4-Amino-3-cyclopropoxybenzoic acid.
Reduction: 4-Amino-3-cyclopropoxybenzyl alcohol.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Amino-3-cyclopropoxybenzaldehyde in biological systems involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- Amino vs. Bromomethyl Groups: The amino group in this compound enhances polarity and hydrogen-bonding capacity, contrasting with the electrophilic bromomethyl group in 4-(Bromomethyl)benzaldehyde, which is prone to substitution reactions .
- Cyclopropoxy vs. Cyclohexyl Groups: The cyclopropoxy substituent introduces moderate steric hindrance and ring strain, whereas the cyclohexyl group in the indeno-pyrazole derivative contributes to significant hydrophobicity and steric bulk .
Hazard and Toxicity Considerations
Both 4-(Bromomethyl)benzaldehyde and 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone lack comprehensive toxicological profiles . By analogy, this compound likely shares this data gap, though its amino group may pose risks of skin/eye irritation or sensitization, necessitating precautions similar to those for 4-(Bromomethyl)benzaldehyde (e.g., immediate flushing with water upon contact) .
Research Findings and Implications
- Synthetic Challenges: The cyclopropoxy group in this compound may complicate synthesis due to ring strain, unlike the more stable cyclohexyl group in the indeno-pyrazole compound .
- Safety Protocols : First-aid measures for aldehyde-containing compounds (e.g., eye flushing, skin washing) are critical across all analogs, as highlighted in safety data sheets .
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